Lithium 4-hydroxybutane-1-sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

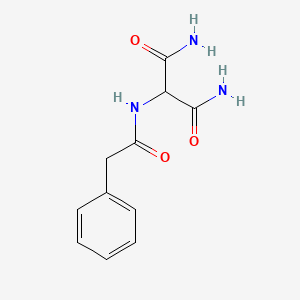

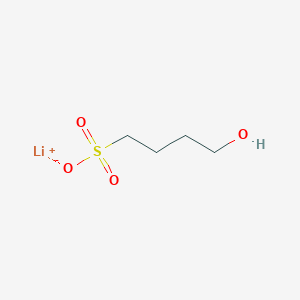

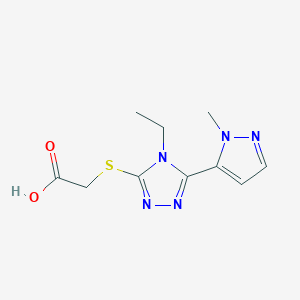

Lithium 4-hydroxybutane-1-sulfonate is a compound with the CAS Number: 244253-65-4 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI Code is 1S/C4H10O4S.Li/c5-3-1-2-4-9(6,7)8;/h5H,1-4H2,(H,6,7,8);/q;+1/p-1 .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.科学的研究の応用

Sulfone-Based Electrolytes for High-Voltage Li-ion Batteries

Research has demonstrated that sulfone-based electrolytes exhibit exceptional electrochemical stability and compatibility with high-voltage positive electrodes, making them promising alternatives for high-energy density battery applications. For instance, in the presence of imide salt (LiTFSI) and tetramethyl sulfone (TMS) electrolytes, lithium-ion cells using high-voltage electrodes have shown significant capacity retention after numerous cycles. This underscores the sulfone electrolytes' role in enabling long cycle life batteries, crucial for applications like electric vehicles (Abouimrane, Belharouak, & Amine, 2009).

Enhanced Redox Chemistry of Polysulphides

Another avenue of research focuses on lithium-sulphur batteries, where the reversible conversion between sulphur and Li2S is central. Studies have highlighted the use of metallic and polar hosts, such as Ti4O7, to mitigate polysulphide dissolution, significantly improving discharge capacity and cycling performance. This suggests the potential of such materials in enhancing the energy storage capabilities of lithium-sulphur batteries, which are appealing due to their high energy density and low cost (Pang, Kundu, Cuisinier, & Nazar, 2014).

Localized High-Concentration Sulfone Electrolytes

Localized high-concentration electrolytes (LHCEs) based on sulfone have been shown to achieve high lithium-metal Coulombic efficiency (CE) and address issues like high viscosity and poor wettability inherent to sulfones. By adding fluorinated ether to sulfone-based electrolytes, these challenges are mitigated, improving CE and enabling stable operation with high-voltage cathodes. This development paves the way for high-efficiency lithium-metal batteries (LMBs), which are desirable for their high energy densities (Ren et al., 2018).

Conductive Polymer Coating to Improve Li-S Batteries

The application of conductive polymer coatings, such as poly(3,4-ethylenedioxythiophene)-poly(styrene sulfonate) (PEDOT:PSS), on mesoporous carbon/sulfur particles has been explored to minimize polysulfide diffusion, enhancing the coulomb efficiency and capacity retention of lithium-sulfur batteries. This approach highlights the potential of conductive polymers in addressing capacity fading challenges in Li-S batteries, indicating a pathway toward more reliable and durable energy storage solutions (Yang et al., 2011).

Safety and Hazards

将来の方向性

Lithium-sulfur (Li–S) batteries are among the most promising next-generation energy storage technologies due to their ability to provide up to three times greater energy density than conventional lithium-ion batteries . Lithium 4-hydroxybutane-1-sulfonate could potentially play a role in the development of these batteries.

作用機序

Mode of Action

Lithium compounds are known to interact with multiple targets, contributing to their therapeutic effects .

Biochemical Pathways

Lithium is known to modulate several biochemical pathways, including those involving neurotransmitters, the cytoskeleton, and second messengers .

Result of Action

Lithium’s effects are known to stabilize neuronal activities, support neural plasticity, and provide neuroprotection .

特性

IUPAC Name |

lithium;4-hydroxybutane-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S.Li/c5-3-1-2-4-9(6,7)8;/h5H,1-4H2,(H,6,7,8);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUTWSBTKMUFMN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(CCS(=O)(=O)[O-])CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9LiO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2536521.png)

![3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2536535.png)

![2-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2536542.png)